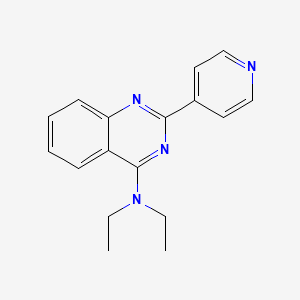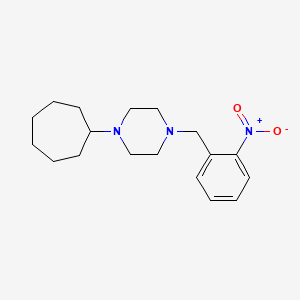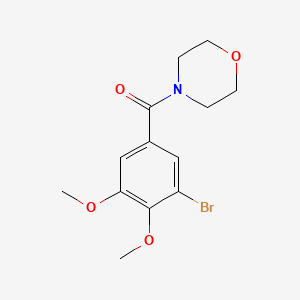![molecular formula C11H8ClNO2S2 B5784307 O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5784307.png)
O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate, also known as OMCBT, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is a thiocarbamate derivative that has been shown to exhibit a range of interesting biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
The mechanism of action of O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate is not fully understood. However, it has been proposed that O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate exerts its biological activities through the modulation of various signaling pathways, including the NF-κB pathway and the MAPK pathway. O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been found to inhibit the activation of NF-κB and reduce the phosphorylation of MAPKs, leading to the suppression of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been shown to exhibit a range of interesting biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various cell lines, making it a potential candidate for the treatment of various inflammatory diseases. Moreover, O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been shown to induce apoptosis in cancer cells, suggesting that it may have potential applications in the field of cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been extensively studied, and its biological activities have been well characterized. However, O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate also has some limitations for lab experiments. It is a highly reactive compound that requires careful handling and storage. Moreover, the mechanism of action of O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate is not fully understood, which may limit its potential applications in certain areas of research.
Zukünftige Richtungen
There are several future directions for further research on O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate. One potential area of research is the development of O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate-based drugs for the treatment of inflammatory diseases and cancer. Moreover, further studies are needed to elucidate the mechanism of action of O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate and identify potential targets for its biological activities. Finally, the synthesis method of O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate can be further optimized to improve the yield and purity of the compound.
Synthesemethoden
The synthesis of O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate can be achieved through a multistep process involving the reaction of 3-chlorobenzothiophene with thiocarbamate and methanol. The resulting product is a white crystalline powder that has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy. The synthesis method of O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of interesting biological activities, including anti-inflammatory, antioxidant, and anticancer properties. O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in various cell lines. Moreover, O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
O-methyl N-(3-chloro-1-benzothiophene-2-carbonyl)carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S2/c1-15-11(16)13-10(14)9-8(12)6-4-2-3-5-7(6)17-9/h2-5H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXGJLNESNKRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=S)NC(=O)C1=C(C2=CC=CC=C2S1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-methyl N-(3-chloro-1-benzothiophene-2-carbonyl)carbamothioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5-dimethyl-2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5784235.png)





![ethyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784254.png)

![benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5784283.png)
![1,3-dimethyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5784288.png)

![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5784299.png)
![3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5784309.png)